molecular formula C26H21N5O B10869477 5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10869477
M. Wt: 419.5 g/mol
InChI Key: SQRVDKWTCPSVRB-UHFFFAOYSA-N
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Description

5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that features multiple heterocyclic rings, including indole, pyrrole, and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the pyrrole and pyrazole rings through cyclization reactions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The indole moiety, for example, can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is unique due to its complex structure, which combines multiple heterocyclic rings.

Properties

Molecular Formula

C26H21N5O

Molecular Weight

419.5 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H21N5O/c32-26-24-22(23(29-30-24)17-7-2-1-3-8-17)25(19-9-6-13-27-15-19)31(26)14-12-18-16-28-21-11-5-4-10-20(18)21/h1-11,13,15-16,25,28H,12,14H2,(H,29,30)

InChI Key

SQRVDKWTCPSVRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)CCC4=CNC5=CC=CC=C54)C6=CN=CC=C6

Origin of Product

United States

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